![molecular formula C7H12O4 B14291130 2-[(2-Methoxyethoxy)methoxy]prop-2-enal CAS No. 116114-37-5](/img/structure/B14291130.png)
2-[(2-Methoxyethoxy)methoxy]prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxyethoxy)methoxy]prop-2-enal is an organic compound with the molecular formula C7H12O4 It is a derivative of prop-2-enal (acrolein) with additional methoxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethoxy)methoxy]prop-2-enal typically involves the reaction of acrolein with methoxyethanol under controlled conditions. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the addition of the methoxyethoxy groups to the acrolein molecule. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The raw materials, acrolein and methoxyethanol, are fed into the reactor along with the acid catalyst, and the product is continuously collected and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methoxyethoxy)methoxy]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced, but common products include ethers and esters.
Applications De Recherche Scientifique
2-[(2-Methoxyethoxy)methoxy]prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxyethoxy)methoxy]prop-2-enal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in organic synthesis to introduce the compound into larger molecular frameworks. The methoxyethoxy groups enhance the solubility and stability of the compound, making it more versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylene glycol methyl ether (1-Methoxypropan-2-ol): An organic solvent with similar ether groups but different reactivity due to the absence of the aldehyde group.
2-Methoxypropene: An ether used in organic synthesis with a similar methoxy group but different overall structure and reactivity.
Uniqueness
2-[(2-Methoxyethoxy)methoxy]prop-2-enal is unique due to the presence of both the aldehyde group and the methoxyethoxy groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
116114-37-5 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(2-methoxyethoxymethoxy)prop-2-enal |
InChI |
InChI=1S/C7H12O4/c1-7(5-8)11-6-10-4-3-9-2/h5H,1,3-4,6H2,2H3 |
Clé InChI |
XDWLXMGQFCHSNX-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



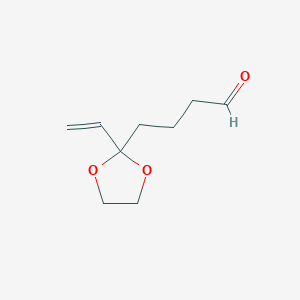

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
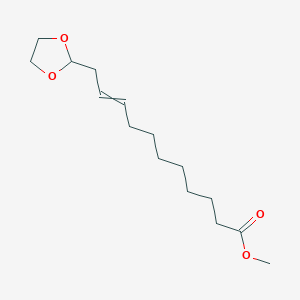


![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
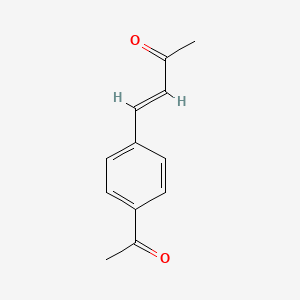
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
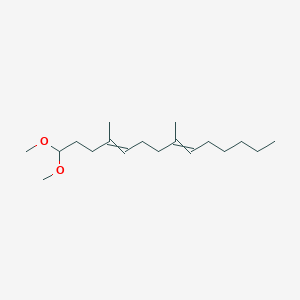
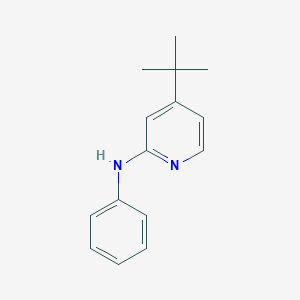
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
